

4-Amino-4'-methylbiphenyl: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-4'-methylbiphenyl

Cat. No.: B074524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for **4-Amino-4'-methylbiphenyl**. It is crucial to note that specific toxicological data for this compound is limited. Much of the information regarding potential health hazards, particularly carcinogenicity and metabolic pathways, is extrapolated from the well-studied parent compound, 4-Aminobiphenyl. Therefore, a high degree of caution is warranted when handling **4-Amino-4'-methylbiphenyl**.

Hazard Identification and Classification

4-Amino-4'-methylbiphenyl is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications available for the compound and its hydrochloride salt.

Table 1: GHS Classification for **4-Amino-4'-methylbiphenyl**

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

Source: PubChem. It is important to note that the percentages for some classifications are not 100%, indicating some variability in the data sources.

Table 2: GHS Classification for **4-Amino-4'-methylbiphenyl** hydrochloride

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation

Source: CymitQuimica Safety Data Sheet.

Toxicological Data

Specific quantitative toxicological data, such as LD50 values, for **4-Amino-4'-methylbiphenyl** is not readily available in the public domain. However, the toxicological profile of the parent compound, 4-Aminobiphenyl, is well-established and provides a basis for assessing the potential risks of its methylated derivative.

Table 3: Toxicological Data for 4-Aminobiphenyl (Parent Compound)

Metric	Value	Species	Route
LD50	500 mg/kg	Rat	Oral
LD50	690 mg/kg	Rabbit	Oral
LD50	25 mg/kg	Dog	Oral

Source: Sigma-Aldrich Safety Data Sheet, Wikipedia.

Carcinogenicity of 4-Aminobiphenyl (Parent Compound):

4-Aminobiphenyl is a known human carcinogen. The addition of a methyl group to the biphenyl structure may influence its carcinogenic potential, but in the absence of specific data, **4-Amino-4'-methylbiphenyl** should be handled as a potential carcinogen.

- IARC: Group 1 - Carcinogenic to humans.
- NTP: Known to be a human carcinogen.
- OSHA: Specifically regulated carcinogen.

Experimental Protocols

For researchers needing to generate safety data, the following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

- Animals: Typically, three female rats are used for each step.
- Dosing: A single oral dose of the substance is administered to the animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Procedure: The decision to proceed to the next dose level or to stop the test is based on the number of animals that die or show clear signs of toxicity.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Animals: A single rabbit is typically used.
- Application: A small amount of the test substance is applied to a patch of shaved skin.
- Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).
- Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation/Corrosion (OECD 405)

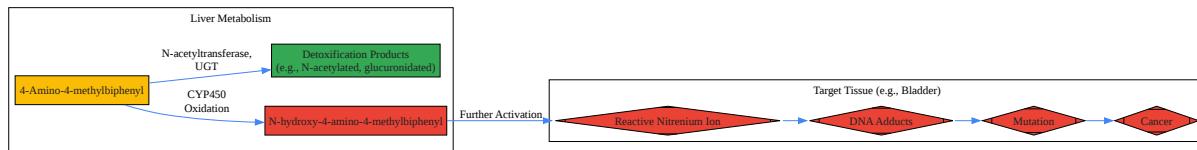
This test assesses the potential of a substance to cause eye irritation or damage.

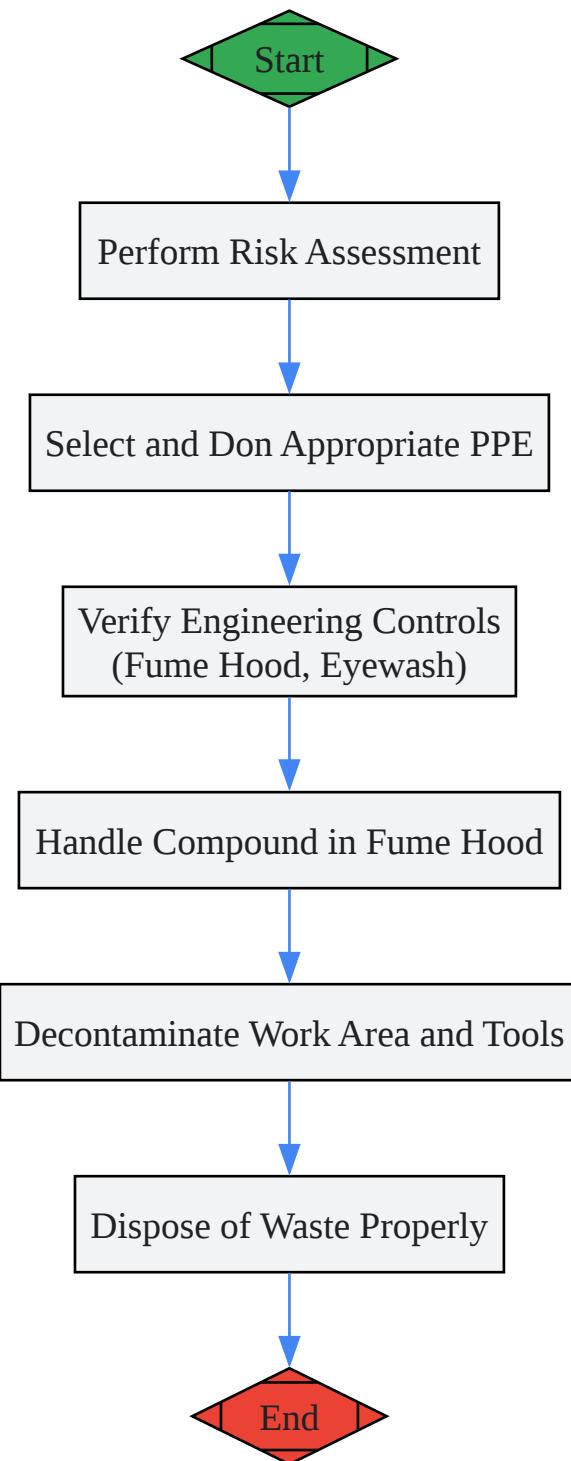
Methodology:

- Animals: A single rabbit is typically used.
- Application: A small amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.
- Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.


Methodology:


- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolism in the body.
- **Procedure:** The bacteria are exposed to the test substance and plated on a minimal medium lacking the essential amino acid.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Signaling Pathways and Metabolism

The primary concern with aromatic amines like 4-Aminobiphenyl is their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. While the specific metabolic pathway of **4-Amino-4'-methylbiphenyl** has not been fully elucidated, it is expected to follow a similar pathway to 4-Aminobiphenyl.

The presence of a methyl group may influence the rate of metabolic reactions. It could potentially undergo hydroxylation or affect the electronic properties of the aromatic ring, thereby altering the susceptibility to enzymatic oxidation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [4-Amino-4'-methylbiphenyl: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074524#4-amino-4-methylbiphenyl-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com